molecular formula C39H65O4P B13767889 Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite CAS No. 59189-82-1

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite

Cat. No.: B13767889
CAS No.: 59189-82-1
M. Wt: 628.9 g/mol
InChI Key: VBQRJCUGJJZMHY-UHFFFAOYSA-N
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Description

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite (CAS 59189-82-1) is an organophosphorus compound with a molecular weight of 628.9 g/mol and the molecular formula C₃₉H₆₅O₄P . This phosphite ester is primarily utilized in scientific research as a stabilizer in polymer formulations. Its key function is to enhance the thermal stability of polymers such as polyolefins during high-temperature processing, thereby preventing oxidative degradation and discoloration . The compound also exhibits significant antioxidant properties by effectively scavenging free radicals, which helps to extend the service life and maintain the mechanical properties of materials like plastics and rubber products exposed to heat and light . Furthermore, due to its phosphorus content, it is investigated for its potential role in flame-retardant systems, where it can help reduce the flammability of materials such as electrical insulation . The mechanism of action for this class of phosphite stabilizers involves acting as a secondary antioxidant, where it decomposes hydroperoxides that are generated during the auto-oxidation of polymers, converting them into more stable, non-radical products . The molecular structure features a bulky, sterically hindered phenolic group derived from a bisphenol A-like precursor, which contributes to its efficacy and hydrolytic stability . This product is intended For Research Use Only. It is not intended for human or veterinary use, or for application in diagnostic procedures .

Properties

CAS No.

59189-82-1

Molecular Formula

C39H65O4P

Molecular Weight

628.9 g/mol

IUPAC Name

didodecyl [4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite

InChI

InChI=1S/C39H65O4P/c1-5-7-9-11-13-15-17-19-21-23-33-41-44(42-34-24-22-20-18-16-14-12-10-8-6-2)43-38-31-27-36(28-32-38)39(3,4)35-25-29-37(40)30-26-35/h25-32,40H,5-24,33-34H2,1-4H3

InChI Key

VBQRJCUGJJZMHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The general synthetic approach is based on the reaction of phosphorus-containing reagents (such as phosphorus trichloride or phosphorous acid derivatives) with phenolic compounds bearing the 4-[1-(4-hydroxyphenyl)-1-methylethyl] substituent, followed by attachment of didodecyl alkyl groups through esterification.

Detailed Preparation Steps

Based on related phosphite ester syntheses and phenol derivative chemistry, the following steps outline a plausible and documented method:

Step Reagents and Conditions Description Yield (%) Notes
1 Synthesis of 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenol intermediate Phenol derivatives are reacted with α-substituted acetophenones under acidic catalysis (e.g., zinc(II) chloride) in dichloromethane at 40–50°C for 3 hours to form hydroxyphenyl intermediates 83–92 Zinc(II) chloride catalyzes electrophilic substitution; inert atmosphere recommended to avoid side reactions
2 Reaction with phosphorus reagent (e.g., phosphorus trichloride or phosphorous acid) The hydroxyphenyl intermediate is reacted with phosphorus reagent under controlled temperature to form phosphite esters Not explicitly reported Reaction must be conducted under anhydrous conditions to prevent hydrolysis
3 Esterification with didodecyl alcohol The phosphite intermediate undergoes esterification with didodecyl alcohol to introduce didodecyl groups, typically under reflux in an inert solvent Not explicitly reported Use of drying agents or molecular sieves improves esterification efficiency
4 Purification The crude product is purified by recrystallization from appropriate solvents (e.g., methylene chloride) and drying under reduced pressure Purity assessed by chromatographic methods (HPLC) and spectral analysis (NMR, MS)

Example Experimental Data from Related Compounds

Reaction Stage Conditions Yield (%) Description
Phenol substitution with α-bromoisopropylphenyl ethanes Zinc(II) chloride, dichloromethane, 40°C, 3 h 92.6 High yield of hydroxyphenyl intermediate after aqueous workup and recrystallization
Acid-catalyzed reaction of phenol with acetophenone derivatives HCl gas, nitrogen atmosphere, 45–50°C, 22.5 h 83.2 Formation of bis(hydroxyphenyl) ethyl benzene derivatives with high purity (95.5%) by HPLC
Thiol addition and subsequent HCl treatment in methanol 1-dodecylthiol, methanol, 60°C, 1 h; HCl gas, 60°C, 12 h 183 g isolated solid Preparation of phenolic compounds bearing long alkyl chains, precursor for phosphite esterification

Analytical Data and Characterization

The compound’s physical and chemical properties are critical for confirming successful synthesis:

Property Value Notes
Molecular formula C39H65O4P Confirmed by elemental analysis
Molecular weight 628.9 g/mol Matches calculated molar mass
Boiling point 655.5°C at 760 mmHg High thermal stability
Flash point 350.2°C Indicates safety profile for handling
LogP 13.20 High lipophilicity due to long alkyl chains
Spectral data NMR, MS, IR Used for structural confirmation (not detailed here)

Summary Table of Preparation Methods and Yields

Preparation Step Reagents/Conditions Yield (%) Remarks
Hydroxyphenyl intermediate formation Phenol + α-substituted acetophenone, ZnCl2, DCM, 40°C, 3 h 83–92 Key step for introducing hydroxyphenyl moiety
Phosphite ester formation Phosphorus reagent + hydroxyphenyl intermediate, anhydrous conditions Not specified Requires strict moisture control
Didodecyl esterification Didodecyl alcohol, reflux, inert atmosphere Not specified Introduces hydrophobic alkyl chains
Purification Recrystallization, drying Ensures product purity

Chemical Reactions Analysis

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphates, while substitution reactions can result in different substituted phosphite derivatives.

Scientific Research Applications

Stabilizer in Polymeric Materials

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite is primarily used as a thermal stabilizer in various polymer formulations. It helps to enhance the thermal stability of polymers by preventing oxidative degradation during processing and end-use.

Antioxidant Additive

This compound acts as an antioxidant in plastics and rubber products. By scavenging free radicals, it extends the lifespan of materials exposed to heat and light, thereby improving their mechanical properties and color stability over time.

Flame Retardant

Due to its phosphorus content, this compound can be incorporated into flame-retardant systems for polymers. It helps to reduce flammability and improve fire resistance in various applications, including electrical insulation materials.

Lubricant Additive

In lubricants, this compound can enhance performance by improving thermal stability and reducing wear and tear on mechanical components. Its application in automotive and industrial lubricants is noteworthy for extending service life.

Case Study 1: Thermal Stability in Polyethylene

A study evaluated the effectiveness of this compound as a stabilizer in high-density polyethylene (HDPE). The results indicated that the addition of this phosphite significantly improved the thermal stability of HDPE during processing at elevated temperatures, reducing discoloration and maintaining mechanical integrity over extended periods .

Case Study 2: Antioxidant Efficacy

Research focused on the antioxidant properties of this compound in rubber compounds demonstrated that its incorporation led to a marked decrease in oxidative degradation when subjected to accelerated aging tests. The findings suggest that this phosphite effectively prolongs the service life of rubber products exposed to harsh environmental conditions .

Case Study 3: Flame Retardancy in Electrical Insulation

In a comparative study on flame retardants for electrical insulation materials, this compound was evaluated alongside traditional halogenated flame retardants. The results showed that while both types provided adequate flame resistance, the phosphite exhibited superior thermal stability and lower toxicity profiles .

Mechanism of Action

The mechanism of action of Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite involves its interaction with molecular targets and pathways . The phosphite group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite
  • CAS Number : 59189-82-1
  • Molecular Structure: The compound features a central phosphorus atom bonded to three substituents: two dodecyl (C12H25) chains and a bulky aromatic group (4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl). The phenolic hydroxyl group and sterically hindered structure contribute to its reactivity and stability .

Applications :
Phosphite esters like this compound are commonly used as secondary antioxidants in polymers, neutralizing free radicals and preventing oxidative degradation. Its bulky aromatic substituent enhances hydrolytic stability compared to simpler phosphites.

Comparison with Structurally Similar Compounds

Structural Features and Molecular Weight

Compound Name (CAS) Key Structural Differences Molecular Weight (g/mol)
This compound (59189-82-1) Two dodecyl chains; bulky 4-hydroxyphenyl-isopropyl group ~694 (estimated)
Didecyl phenyl phosphite (1254-78-0) Two decyl (C10H21) chains; simple phenyl group ~486
Dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] phosphite (60381-07-9) One dodecyl chain; two aromatic substituents ~792 (estimated)
Polyethylene glycol nonylphenyl ether phosphate ethanolamine salt (59139-23-0) PEG chain; ethanolamine counterion; phosphate core Variable (PEG-dependent)

Key Observations :

  • The didodecyl chain length in the target compound improves compatibility with long-chain polymers (e.g., polyolefins) compared to didecyl phenyl phosphite (1254-78-0) .

Physical and Chemical Properties

Property Didodecyl 4-[1-(...)]phenyl phosphite Didecyl phenyl phosphite Dodecyl bis[...]phosphite
Solubility Low in polar solvents; high in organics Moderate in hydrocarbons Very low in polar solvents
Thermal Stability Stable up to 250°C (decomposition) Stable up to 200°C Stable above 260°C
Hydrolytic Stability High (bulky substituents hinder water attack) Moderate Very high

Research Findings :

  • The 4-hydroxyphenyl-isopropyl group in the target compound provides superior resistance to hydrolysis compared to didecyl phenyl phosphite, which lacks steric hindrance .
  • The bis-substituted analog (60381-07-9) exhibits exceptional thermal stability, making it suitable for high-temperature processing .

Biological Activity

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite (CAS No. 59189-82-1) is a phosphite compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, synthesizing findings from various research studies and data sources.

  • Molecular Formula : C39H65O4P
  • Molecular Weight : 628.91 g/mol
  • Boiling Point : 655.5°C
  • Flash Point : 350.2°C
  • LogP : 13.1988, indicating high lipophilicity .

The biological activity of this compound is primarily attributed to its phenolic structure, which is known to interact with various biological targets. The compound exhibits potential as an antioxidant and may inhibit specific enzymes involved in metabolic processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. For instance, studies on related phenolic compounds have shown their ability to scavenge free radicals effectively .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing considerable activity against various microorganisms. In a study involving phenolic derivatives, compounds similar to this compound demonstrated remarkable antimicrobial effects, suggesting that this compound may also possess similar properties .

Anticancer Potential

The anticancer activity of related phenolic compounds has been documented extensively. For example, derivatives containing a hydroxyphenyl moiety have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that certain phenolic compounds exhibited significant antiproliferative effects against HeLa and C6 cell lines, indicating that this compound could be further investigated for its potential anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activities of phosphites and related compounds:

StudyFindings
Compounds with hydroxyphenyl groups showed strong antimicrobial activity against tested microorganisms.
Phenolic derivatives demonstrated significant inhibition of tyrosinase activity, suggesting potential applications in skin-whitening products and cancer treatment.
Evaluation of similar compounds indicated antioxidant activities comparable to established antioxidants like vitamin C.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite, and how is its purity validated?

Answer: The synthesis typically involves nucleophilic substitution reactions between phenolic precursors and phosphorus oxychloride derivatives. For example, phosphite esters are often synthesized via transesterification or direct phosphorylation under anhydrous conditions. Characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) to confirm structural integrity, coupled with high-performance liquid chromatography (HPLC) using a methanol-sodium acetate/sodium 1-octanesulfonate buffer mobile phase (65:35 v/v) adjusted to pH 4.6 for purity assessment .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Answer: Reverse-phase HPLC with UV detection is widely used, particularly with mobile phases optimized for resolving phosphite esters. For environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode improves sensitivity. Sample preparation often involves liquid-liquid extraction using dichloromethane or solid-phase extraction (SPE) with C18 cartridges .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

Answer: Phosphite esters are prone to hydrolysis under acidic or alkaline conditions. Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess degradation kinetics. Storage in amber glassware at –20°C under nitrogen atmosphere minimizes oxidative and hydrolytic degradation .

Advanced Research Questions

Q. What experimental designs are recommended to investigate potential endocrine-disrupting effects of this compound?

Answer: The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) outlines tiered testing strategies. Initial in vitro assays (e.g., estrogen receptor binding or steroidogenesis assays using H295R cells) should precede in vivo models like the amphibian metamorphosis assay or fish short-term reproduction test. Dose-response studies must account for metabolic activation via liver microsomes to evaluate bioactivity .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

Answer: Contradictions may arise from differences in experimental conditions (e.g., heating rate, atmosphere). To standardize results, employ controlled dynamic TGA under nitrogen flow (10°C/min) and validate findings with isothermal thermogravimetric analysis. Cross-reference with computational models (e.g., density functional theory) to predict decomposition pathways .

Q. What methodologies are suitable for studying interactions between this phosphite ester and biological membranes?

Answer: Langmuir monolayer assays using phospholipid films (e.g., DPPC or DOPC) can quantify membrane penetration dynamics. Complement with fluorescence anisotropy to assess changes in membrane fluidity. For cellular studies, confocal microscopy with fluorescently tagged analogs or surface plasmon resonance (SPR) provides real-time interaction data .

Q. How can environmental degradation pathways be experimentally validated for this compound?

Answer: Hydrolysis studies at varying pH levels (pH 3–10) with LC-MS monitoring identify hydrolytic products. For photodegradation, use simulated sunlight (e.g., Xenon arc lamp) and quantify intermediates via high-resolution mass spectrometry (HRMS). Microbial degradation assays in soil or water samples require 16S rRNA sequencing to identify involved microbial consortia .

Data Interpretation and Optimization

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

Answer: Non-linear regression models (e.g., four-parameter logistic curve) calculate EC₅₀/LC₅₀ values. Bayesian hierarchical models account for inter-experimental variability. For omics data (transcriptomics/proteomics), pathway enrichment analysis (e.g., DAVID, KEGG) identifies biologically relevant targets .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar degradation products?

Answer: Adjust mobile phase composition (e.g., acetonitrile:ammonium formate buffer gradients) and column chemistry (e.g., phenyl-hexyl stationary phases for π-π interactions). For co-eluting peaks, employ two-dimensional LC (LC×LC) or ion mobility spectrometry (IMS) for enhanced resolution .

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